molecular formula C19H15N3O6S B2652456 N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetamide CAS No. 1105232-33-4

N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B2652456
CAS No.: 1105232-33-4
M. Wt: 413.4
InChI Key: UABOZFAIOHYPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C19H15N3O6S and its molecular weight is 413.4. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

A study highlighted the synthesis of N-(phenylsulfonyl)acetamide derivatives, including compounds related to N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetamide, examining their reactivity and potential as antimalarial agents. The compounds were evaluated for their in vitro antimalarial activity, showing promising results with IC50 values of <30µM. Theoretical calculations and molecular docking studies of the most active compounds against Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), were conducted to understand their mechanism of action (Fahim & Ismael, 2021).

Antimicrobial Activity

Research into the antimicrobial properties of N-(phenylsulfonyl)acetamide derivatives revealed that these compounds exhibit significant antimicrobial activity. A study investigated the reactivity of these compounds towards various nitrogen-based nucleophiles, leading to the synthesis of a range of derivatives with potent antimicrobial properties. Computational calculations were performed to correlate experimental findings with theoretical predictions, providing a comprehensive understanding of the compounds' antimicrobial mechanisms (Fahim & Ismael, 2019).

Cancer Research

In cancer research, specific derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Studies have focused on designing and synthesizing these compounds to target specific pathways involved in cancer progression, such as the PI3K/mTOR signaling pathway. Investigations have included assessments of metabolic stability, in vitro potency, and efficacy in inhibiting cancer cell growth, providing valuable insights into the therapeutic potential of these compounds in oncology (Stec et al., 2011).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c23-17(20-13-6-7-15-16(10-13)28-12-27-15)11-22-19(24)9-8-18(21-22)29(25,26)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOZFAIOHYPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.